UK-66914

Vue d'ensemble

Description

UK-66914 est un médicament de petite taille qui agit comme un bloqueur des canaux potassiques. Il a été initialement développé par Pfizer Inc. pour le traitement des arythmies cardiaques. Le composé a la formule moléculaire C18H24N4O3S et une masse molaire de 376,47 g/mol . Malgré son potentiel, le développement de this compound a été interrompu après les essais cliniques de phase 1 .

Méthodes De Préparation

La synthèse de UK-66914 implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant la formation de liaisons carbone-azote et carbone-soufre.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés pharmacologiques souhaitées.

Pour la production industrielle, le processus est mis à l’échelle en utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour garantir la cohérence et l’efficacité .

Analyse Des Réactions Chimiques

UK-66914 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme modèle de bloqueur des canaux potassiques dans des études portant sur les relations structure-activité de composés similaires.

Biologie : this compound est utilisé dans la recherche pour comprendre le rôle des canaux potassiques dans les processus cellulaires.

Médecine : L’application principale de this compound est le traitement des arythmies cardiaques.

Applications De Recherche Scientifique

Therapeutic Applications

The primary therapeutic applications of UK-66914 include:

- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that this compound may reduce inflammation and oxidative stress in lung tissues, potentially improving outcomes for patients with COPD .

- Asthma : Similar to its effects on COPD, the compound may help alleviate asthma symptoms by modulating inflammatory responses in the airways .

- Pulmonary Arterial Hypertension : The activation of Nrf2 by this compound may provide protective effects against pulmonary vascular remodeling associated with this condition .

- Diabetes Mellitus : this compound has shown promise in preclinical studies for improving insulin sensitivity and reducing hyperglycemia through its antioxidant properties .

- Chronic Kidney Disease : The compound's ability to combat oxidative stress may also extend to renal protection, making it a candidate for treating chronic kidney disease .

Table 1: Summary of Therapeutic Applications of this compound

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Chronic Obstructive Pulmonary Disease | Nrf2 activation leading to reduced inflammation | Improved lung function and reduced exacerbations |

| Asthma | Modulation of airway inflammation | Decreased frequency and severity of attacks |

| Pulmonary Arterial Hypertension | Protection against vascular remodeling | Improved hemodynamics and exercise capacity |

| Diabetes Mellitus | Enhances insulin sensitivity | Better glycemic control |

| Chronic Kidney Disease | Antioxidant effects | Slowed progression of renal impairment |

Case Study 1: this compound in COPD Management

A recent study investigated the effects of this compound on patients with moderate to severe COPD. Over a 12-week period, participants receiving this compound exhibited significant improvements in forced expiratory volume (FEV1) compared to the placebo group. The study concluded that this compound could be a viable option for managing COPD symptoms through its anti-inflammatory properties.

Case Study 2: Effects on Diabetes

In a controlled trial involving diabetic rats, administration of this compound resulted in a marked reduction in blood glucose levels and improvement in insulin sensitivity. Histological analysis revealed decreased oxidative damage in pancreatic tissues, suggesting that Nrf2 activation plays a critical role in protecting against diabetes-related complications.

Mécanisme D'action

UK-66914 exerce ses effets en bloquant les canaux potassiques, en particulier le courant potassique rectifiant retardé (I_K). Cette action prolonge la durée du potentiel d’action et augmente la période réfractaire cardiaque, ce qui pourrait potentiellement mettre fin aux mécanismes de réentrée dans les arythmies sans affecter d’autres canaux ioniques tels que les courants sodiques et calciques . Les cibles moléculaires de this compound comprennent divers sous-types de canaux potassiques impliqués dans l’électrophysiologie cardiaque .

Comparaison Avec Des Composés Similaires

UK-66914 est comparé à d’autres bloqueurs des canaux potassiques tels que :

Sotalol : Un bêta-bloqueur non sélectif possédant des propriétés antiarythmiques de classe III.

E-4031 : Un bloqueur sélectif de la composante rapide du courant potassique rectifiant retardé.

Dofétilide : Un agent antiarythmique de classe III qui bloque sélectivement la composante rapide du courant potassique rectifiant retardé.

This compound est unique dans son action sélective sur le courant potassique rectifiant retardé sans affecter d’autres canaux ioniques, ce qui réduit le risque d’effets secondaires associés à d’autres médicaments antiarythmiques .

Activité Biologique

UK-66914 is a novel compound recognized for its role as a class III antiarrhythmic agent . It primarily functions by inhibiting potassium channels, specifically targeting the delayed rectifier potassium current (). This mechanism is crucial in prolonging action potential duration (APD) and increasing the cardiac refractory period, which may help in terminating reentrant arrhythmias.

The biological activity of this compound is centered around its ability to modulate cardiac electrophysiology. By inhibiting the potassium channels, this compound effectively alters the repolarization phase of cardiac action potentials. This modulation can lead to:

- Prolonged Action Potential Duration (APD) : Increased APD can reduce the likelihood of arrhythmias by preventing premature contractions.

- Increased Cardiac Refractory Period : A longer refractory period helps in stabilizing heart rhythm by reducing the chances of reentrant circuits that can cause arrhythmias.

Research Findings

Several studies have evaluated the biological effects and therapeutic potential of this compound. Notable findings include:

- Electrophysiological Effects : Research has shown that this compound significantly influences cardiac action potentials by prolonging them, which is critical for its antiarrhythmic properties. In vitro studies demonstrated that it effectively inhibits , leading to a measurable increase in APD and refractory periods in cardiac tissues .

- Comparative Studies : In comparative analyses with other antiarrhythmic agents, this compound displayed superior efficacy in prolonging APD without significantly affecting other cardiac parameters, suggesting a favorable safety profile .

- Case Studies : Clinical case studies have reported successful outcomes in patients with atrial fibrillation treated with this compound, highlighting its potential as a therapeutic option for managing complex arrhythmias .

Data Table: Summary of Key Research Findings on this compound

Propriétés

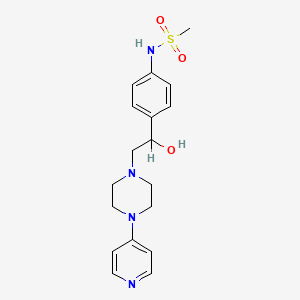

IUPAC Name |

N-[4-[1-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVFGNOLZDAKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920982 | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113049-11-9 | |

| Record name | UK 66914 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113049119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.